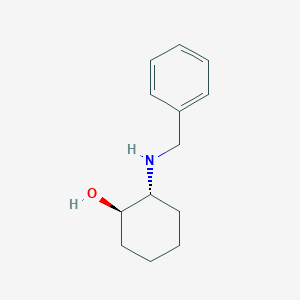
3,5-Dinitroanilina
Descripción general
Descripción
3,5-Dinitroaniline is a chemical compound with the formula C6H5N3O4 . It belongs to a class of compounds known as dinitroanilines, which are derived from both aniline and dinitrobenzenes . Dinitroanilines are intermediates in the preparation of various industrially important chemicals including dyes and pesticides .
Synthesis Analysis
Dinitroanilines can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide .
Molecular Structure Analysis
The molecular structure of 3,5-Dinitroaniline consists of a benzene ring with two nitro groups (-NO2) and one amino group (-NH2) attached to it . The molecular weight of 3,5-Dinitroaniline is 183.12 g/mol .
Chemical Reactions Analysis
Dinitroanilines are intermediates in the preparation of various industrially important chemicals including dyes and pesticides . They are also used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers .
Physical And Chemical Properties Analysis
3,5-Dinitroaniline is a yellow to brownish yellow powder . It has a molecular weight of 183.12 g/mol . The compound is explosive and flammable with heat or friction .
Aplicaciones Científicas De Investigación
Herbicida y Control de Malezas
La 3,5-Dinitroanilina es un herbicida de pre-emergencia de amplio espectro utilizado principalmente para el control de malezas en la agricultura convencional. Su perfil de seguridad es favorable porque se dirige específicamente a las proteínas tubulinas, inhibiendo tanto el crecimiento de los brotes como de las raíces en las plantas. Sin embargo, es esencial considerar los posibles riesgos para los organismos no objetivo. Se necesitan más investigaciones para comprender los mecanismos moleculares de acción y los efectos de las formulaciones comerciales .
Estudios de Toxicidad y Organismos No Objetivo
A pesar de su reputación de seguridad, la 3,5-DNA aún puede representar riesgos para los animales y los humanos. La toxicidad aguda varía entre las especies terrestres y acuáticas (como nemátodos, lombrices de tierra, caracoles, insectos, crustáceos, peces y mamíferos). La exposición a concentraciones subletales de ingredientes activos puede provocar citotoxicidad, genotoxicidad, estrés oxidativo y alteraciones en los rasgos fisiológicos y conductuales. Los investigadores continúan investigando estos efectos .
Fabricación de Ensayos de Diagnóstico
La this compound encuentra aplicación en la fabricación de ensayos de diagnóstico. Sus propiedades la hacen adecuada para ensayos específicos, particularmente aquellos relacionados con la hematología y la histología .
Recopilación de Datos de Propiedades Termofísicas
Los investigadores utilizan la 3,5-DNA como parte de colecciones de datos de propiedades termofísicas evaluados críticamente. Estos datos son esenciales para comprender el comportamiento del compuesto en diferentes condiciones, especialmente en sistemas orgánicos .
Indicadores de Temperatura de Almacenamiento
En algunos casos, la this compound sirve como indicador de la temperatura de almacenamiento. Sus propiedades cambian de forma predecible con las variaciones de temperatura, lo que la hace útil para monitorear las condiciones de almacenamiento .
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dinitroaniline is the tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
3,5-Dinitroaniline acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization into microtubules . This disruption of microtubule formation leads to the obstruction of cell division and elongation . The compound’s interaction with its targets results in the inhibition of shoot and root growth in plants .
Biochemical Pathways
The primary biochemical pathway affected by 3,5-Dinitroaniline is the assembly of microtubules . By inhibiting tubulin polymerization, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as impaired cell division and growth . This effect is particularly pronounced in the root tips of plants .
Pharmacokinetics
It’s known that the compound’s toxicity varies from slightly to high in terrestrial and aquatic species depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .
Result of Action
The molecular and cellular effects of 3,5-Dinitroaniline’s action include cytotoxicity, genotoxicity, and activation of oxidative stress pathways . These effects can lead to alterations in physiological, metabolic, morphological, developmental, and behavioral traits in exposed organisms . In plants, the compound’s action results in inhibited growth, particularly in the shoots and roots .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dinitroaniline. For instance, the compound’s effectiveness can be affected by its method of application and the environmental conditions at the time of application . Furthermore, the compound’s stability and persistence in the environment can influence its long-term effects on non-target organisms . It’s also important to note that the compound is considered explosive and flammable with heat or friction , which could impact its storage and handling in various environmental conditions .
Safety and Hazards
3,5-Dinitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
The 3,5-Dinitroaniline market is anticipated to attain a value pool of US$ 90 billion by 2023-end. Global demand for 3,5-Dinitroaniline is expected to rise at a CAGR of 7.8% to US$ 190 billion in 2033 . The development of new products, the growing demand for intermediates for organic synthesis, and the increasing adoption of sustainable farming practices are driving the demand for 3,5-Dinitroaniline .
Análisis Bioquímico
Biochemical Properties
3,5-Dinitroaniline is known to interact with tubulin proteins . Tubulin is a globular protein and is the building block of microtubules, which are a component of the cell’s cytoskeleton. The interaction between 3,5-Dinitroaniline and tubulin proteins inhibits the growth of shoots and roots in plants .
Cellular Effects
The cellular effects of 3,5-Dinitroaniline are primarily due to its interaction with tubulin proteins. By binding to these proteins, 3,5-Dinitroaniline disrupts the formation of microtubules, which are essential for cell division and structure . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,5-Dinitroaniline involves its binding to tubulin proteins, disrupting the polymerization of these proteins into microtubules . This disruption can lead to changes in cell morphology and function, including alterations in cell division and growth .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 160-162°C , indicating its stability under normal conditions
Dosage Effects in Animal Models
The toxicity of 3,5-Dinitroaniline varies in terrestrial and aquatic species, ranging from slight to high depending on the species-specific ability of organisms to absorb and discharge the compound
Subcellular Localization
Given its interaction with tubulin proteins, it is likely that this compound localizes to areas of the cell where tubulin is present and microtubules are formed
Propiedades
IUPAC Name |
3,5-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBZUKLDHPOCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044151 | |
| Record name | 3,5-Dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-87-1 | |
| Record name | 3,5-Dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DINITROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DINITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AHR6K1N73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Dinitroaniline?
A1: The molecular formula of 3,5-Dinitroaniline is C6H5N3O4, and its molecular weight is 183.12 g/mol. []
Q2: How do the nitro groups in 3,5-Dinitroaniline influence its structure?
A2: The nitro groups in 3,5-Dinitroaniline are twisted relative to the aromatic ring. This twisting, with dihedral angles of 17.0° and 26.3°, impacts the molecule's overall shape and potentially its interactions. []
Q3: What type of intermolecular interactions are prominent in 3,5-Dinitroaniline?
A3: 3,5-Dinitroaniline molecules form deeply puckered nets through three N-H…O hydrogen bonds, with each net interwoven with its two neighbors. [] Additionally, quantum mechanical calculations suggest a combination of hydrogen bonding and stacking interactions involving π-orbitals contribute to its intermolecular interactions. []
Q4: What happens to 1,3,5-Trinitrobenzene during microbial degradation in the presence of gold-nickel catalysts?
A4: The degradation of 1,3,5-Trinitrobenzene with gold-nickel catalysts supported on alumina yields different products depending on the catalyst. Gold catalysts lead to 3,5-Dinitroaniline, while nickel catalysts produce 1,3,5-Triaminobenzene as the main product. Interestingly, a combination of both catalysts results in an intermediate product distribution. []
Q5: How does activated carbon influence the degradation of 2,4,6-Trinitrotoluene (TNT) and the formation of 3,5-Dinitroaniline?
A5: Adding activated carbon to TNT-contaminated soil promotes TNT oxidation, leading to the formation of 2,4,6-Trinitrobenzaldehyde (TNBAld). TNBAld can be further oxidized to 1,3,5-Trinitrobenzene and subsequently reduced to 3,5-Dinitroaniline. Activated carbon enhances the binding and transformation of these compounds, facilitating soil decontamination. []
Q6: Can 3,5-Dinitroaniline be generated during the biotransformation of TNT by microorganisms?
A6: Yes, 3,5-Dinitroaniline has been identified as a degradation product of TNT during biotransformation by Pseudomonas aeruginosa strain MX. This suggests the existence of various metabolic routes for TNT detoxification in this bacterial strain. [, ]
Q7: How stable are nitroaromatic compounds like 3,5-Dinitroaniline in water samples?
A7: Nitroaromatic compounds, including 3,5-Dinitroaniline, can degrade in water samples, particularly those with high microbial activity. Studies show that in surface water, compounds like Trinitrobenzene (TNB) and 2,4,6-Trinitrotoluene (TNT) can degrade rapidly, forming 3,5-Dinitroaniline and 4-amino-2,6-dinitrotoluene as degradation products. []
Q8: How does the toxicity of 3,5-Dinitroaniline compare to other nitroaromatic compounds?
A8: Toxicity assessments using various bioassays indicate that 3,5-Dinitroaniline exhibits lower toxicity compared to its parent compound, 1,3,5-Trinitrobenzene, and 2,4,6-Trinitrotoluene (TNT). Its toxicity is comparable to 3,5-Dinitrophenol and 4-amino-2-nitrotoluene. []
Q9: Which analytical techniques are effective for identifying and quantifying 3,5-Dinitroaniline in environmental samples?
A9: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is a suitable technique for analyzing 3,5-Dinitroaniline alongside other isomeric substituted benzenes. This method utilizes a Cyclobond I RSP (R,S-hydroxypropyl ether-β-cyclodextrin) stationary phase and gradient elution with methanol-water. []
Q10: Can 3,5-Dinitroaniline be detected in complex mixtures using nuclear magnetic resonance (NMR) spectroscopy?
A10: Yes, 1H NMR spectroscopy, particularly in combination with HPLC-SPE-NMR/TOF-MS, is effective in characterizing and quantifying 3,5-Dinitroaniline in complex environmental samples like contaminated groundwater. []
Q11: What is known about the mutagenicity of 3,5-Dinitroaniline?
A11: 3,5-Dinitroaniline exhibits significant mutagenicity in the Ames test using Salmonella typhimurium strains TA100 and TA98, showing higher mutagenic activity than 1,000 rev./mg. []
Q12: Can 3,5-Dinitroaniline form adducts with biological macromolecules?
A12: Studies using radiolabeled 1,3,5-Trinitrobenzene (TNB) in rats revealed that its metabolite, 3,5-Dinitroaniline, can form adducts with liver DNA. These adducts persist for extended periods, indicating potential long-term effects. []
Q13: What is the utility of 3,5-Dinitroaniline in organic synthesis?
A13: 3,5-Dinitroaniline serves as a key intermediate in synthesizing various compounds. For instance, it acts as a starting material for creating the energetic compound 7-Amino-6-nitrobenzodifuroxan (ANBDF). []
Q14: Can 3,5-Dinitroaniline be utilized in chiral separations?
A14: Yes, derivatives of 3,5-Dinitroaniline, particularly those incorporating (S)-valine with a urea linkage, have shown promise as chiral stationary phases in high-performance liquid chromatography (HPLC) for resolving enantiomers of α-lactams containing the trityl group. [, ]
Q15: How does 3,5-Dinitroaniline contribute to understanding structure-activity relationships in nonlinear optics?
A15: Studies investigating nonlinear optical (NLO) properties utilize 3,5-Dinitroaniline as a model compound. By comparing its experimental data with computational models like those based on the Polarizable Continuum Model, researchers can refine their understanding of how molecular structure influences macroscopic NLO susceptibilities. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
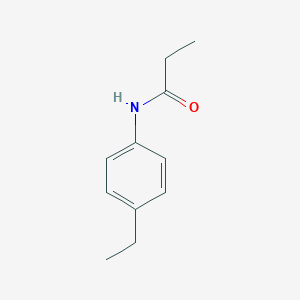
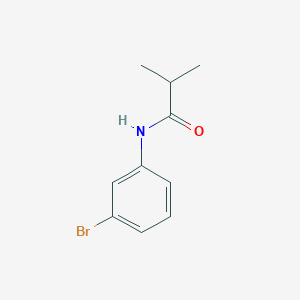



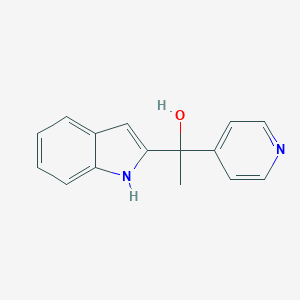
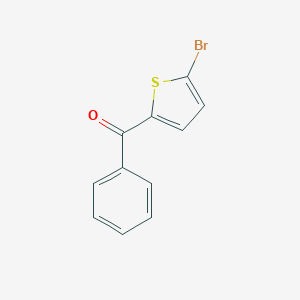
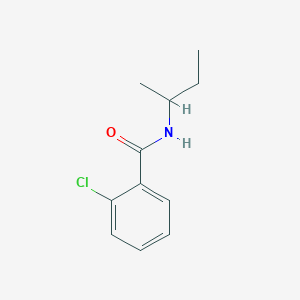
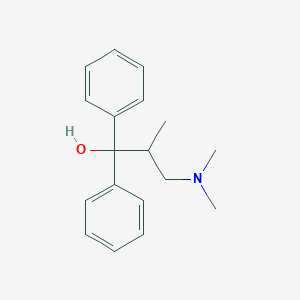
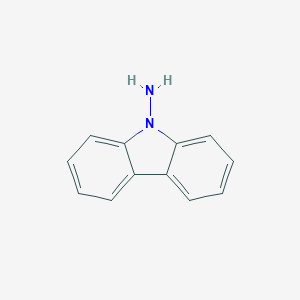
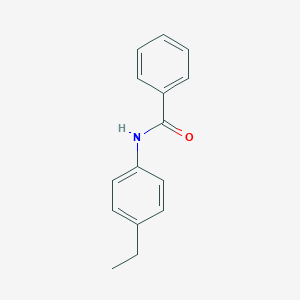
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
